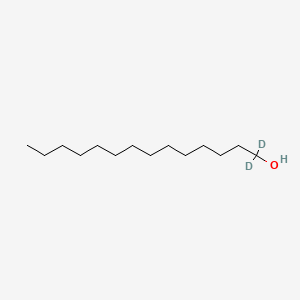

1,1-Dideuteriotetradecan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dideuteriotetradecan-1-ol is a chemical compound with the molecular formula C14H30O and a molecular weight of 216.405. It is a variant of 1-Tetradecanol , which is a long chain aliphatic alcohol .

Physical And Chemical Properties Analysis

1,1-Dideuteriotetradecan-1-ol shares similar properties with 1-Tetradecanol. It has a density of approximately 0.9 g/cm³, a melting point of 39°C, and a boiling point of 294°C . It is not flammable or explosive .Scientific Research Applications

Modular Synthesis of Smart Material Candidates

1,1-Dideuteriotetradecan-1-ol can be used in the Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene. This process enables the modular synthesis of smart material candidates, specifically 1,1,2,2-tetraarylethanes (TAEs). This represents the first protocol by assembling four different aryl groups into an ethane motif .

Whole-Cell Biotransformation in Escherichia coli

1,1-Dideuteriotetradecan-1-ol can be produced through whole-cell biotransformation in Escherichia coli. This process is considered more economical and environmentally friendly compared to the industrial production of α,ω-alkanediols by alkane hydroxylation, which primarily occurs at high temperature and pressure using heavy metal catalysts .

Production of 1-Dodecanol and 1-Tetradecanol

By adding dodecane and tetradecane respectively, 1.5 g/liter 1-dodecanol in 20 hours and 2 g/liter 1-tetradecanol in 50 hours can be produced using a recombinant Escherichia coli strain .

Production of 1,12-Dodecanediol

In 68 hours, 3.76 g/liter of 1,12-dodecanediol can be generated by adding a dodecane-1-dodecanol substrate mixture .

Component in Advanced Coatings

1,12-dodecanediol, which can be produced from 1,1-Dideuteriotetradecan-1-ol, has applications as a component in advanced coatings .

Component in Plasticizers and Suspending Agents

1,12-dodecanediol can also be used in plasticizers and suspending agents .

Biomedical Syntheses

1,12-dodecanediol is used in biomedical syntheses .

Synthesis of Polyester and Polyurethane

1,12-dodecanediol can replace 1,6-hexanediol in the synthesis of polyester and polyurethane, offering greater chemical resistance and less water absorption .

properties

IUPAC Name |

1,1-dideuteriotetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-FNHLFAINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)

![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)